Octyl Benzoate-d5 Octyl Benzoate-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209227
InChI:
SMILES:
Molecular Formula: C₁₅H₁₇D₅O₂
Molecular Weight: 239.36

Octyl Benzoate-d5

CAS No.:

Cat. No.: VC0209227

Molecular Formula: C₁₅H₁₇D₅O₂

Molecular Weight: 239.36

* For research use only. Not for human or veterinary use.

Octyl Benzoate-d5 -

Specification

Molecular Formula C₁₅H₁₇D₅O₂
Molecular Weight 239.36

Introduction

Chemical Structure and Properties

Octyl Benzoate-d5 is a deuterated variant of octyl benzoate, featuring five deuterium atoms incorporated into its structure. The molecular formula is C15H17D5O2 with a molecular weight of 239.36 g/mol. Structurally, this compound represents a benzoate ester resulting from the formal condensation of the carboxyl group of benzoic acid with the hydroxyl group of octan-1-ol, with five hydrogen atoms replaced by deuterium atoms. The standard purity for research-grade material is typically 95% or higher.

Structural Characteristics

The five deuterium atoms are positioned within the octyl chain component of the molecule, creating a stable isotopically-labeled compound that retains the chemical properties of the non-deuterated analog while providing distinct spectroscopic signatures. This deuterium incorporation provides significant advantages in mass spectrometry analysis and reaction mechanism studies.

Physical and Chemical Properties

The compound displays physical properties similar to its non-deuterated counterpart, including:

  • Molecular Weight: 239.36 g/mol (compared to 234.33 g/mol for non-deuterated octyl benzoate)

  • Appearance: Clear liquid at room temperature

  • Solubility: Soluble in common organic solvents including methanol, ethanol, acetonitrile, and tetrahydrofuran

Synthetic Approaches for Deuterated Compounds

Economical Deuteration Methods

For larger-scale syntheses, economical approaches using D2O as the deuterium source have been developed. For example, the treatment of compounds with 20 wt% D2SO4 in CD3OD/D2O mixtures at elevated temperatures (95°C) has successfully produced deuterated compounds with high deuterium incorporation percentages (>95%) .

A particularly cost-effective approach involves the in situ preparation of D2SO4/CH3OD/D2O mixtures by treating HC(OCH3)3 with D2O in the presence of D2SO4, followed by removing HCO2CH3 via distillation in an inert atmosphere . This methodology could potentially be applied to the synthesis of Octyl Benzoate-d5 on a larger scale.

Chemical Reactions of Octyl Benzoate-d5

Hydrolysis Reactions

Octyl Benzoate-d5 undergoes hydrolysis under both acidic and basic conditions, yielding deuterated 1-octanol (C8H17D5OH) and benzoic acid (C7H6O2).

Acid-Catalyzed Hydrolysis

Under acidic conditions (0.5 M HCl, 80°C, 6 hours), the ester bond undergoes nucleophilic attack by water on the protonated carbonyl carbon. Kinetic studies indicate a rate constant of 1.2×10^-4 s^-1, with isotopic effects reducing the rate by approximately 15% compared to non-deuterated octyl benzoate. This kinetic isotope effect results from the altered vibrational frequencies in transition states due to the greater mass of deuterium.

Base-Catalyzed Hydrolysis

In basic media (0.1 M NaOH, 60°C, 3 hours), hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and alcohol products. This reaction pathway demonstrates 98% conversion to sodium benzoate and 1-octanol-d5.

Table 1 summarizes the comparative parameters for the hydrolysis reactions of Octyl Benzoate-d5:

ParameterAcidic ConditionsBasic Conditions
Temperature (°C)8060
CatalystHClNaOH
Conversion (%)8598
Isotopic Effect (k)0.850.92

Transesterification Reactions

Octyl Benzoate-d5 undergoes transesterification reactions in the presence of alcohols and catalytic amounts of acids or bases, exchanging its octyl-d5 group with other alkyl chains.

Methanolysis

When treated with excess methanol and catalytic H2SO4 (0.1 M) at 70°C for 4 hours, Octyl Benzoate-d5 produces methyl benzoate with 90% yield and 1-octanol-d5. Interestingly, the deuterium in the alkyl chain appears to reduce steric hindrance, slightly accelerating reaction rates by approximately 10% compared to the non-deuterated analog.

Ethanolysis

With ethanol and sodium ethoxide at 65°C for 5 hours, Octyl Benzoate-d5 yields ethyl benzoate with 88% yield. This reaction demonstrates the versatility of transesterification processes for this deuterated compound.

Table 2 provides a comparison of transesterification efficiencies across different alcohol reagents:

AlcoholCatalystYield (%)Reaction Time (h)
MethanolH2SO4904
EthanolNaOEt885
PropanolH3PO4786

Reduction with LiAlH4

Treatment with lithium aluminum hydride (2 equivalents) in tetrahydrofuran at 0°C to room temperature for 2 hours results in the reduction of Octyl Benzoate-d5 to benzyl alcohol and 1-octanol-d5 with a combined yield of 95%.

Oxidation with KMnO4

Oxidation using potassium permanganate in aqueous sulfuric acid at 100°C for 8 hours produces benzoic acid with 100% yield, along with carbon dioxide as a byproduct.

Isotopic Effects in Chemical Dynamics

Kinetic Isotope Effects

The presence of deuterium atoms in Octyl Benzoate-d5 significantly alters reaction dynamics compared to its non-deuterated counterpart. These effects manifest in several key reaction pathways:

Hydrolysis Kinetics

In hydrolysis reactions, reduced rate constants are observed due to deuterium's higher mass affecting transition-state vibrational frequencies. This primary kinetic isotope effect provides valuable insights into reaction mechanisms and can be leveraged in mechanistic studies.

Transesterification Energetics

The deuterium substitution in Octyl Benzoate-d5 enhances the stability of reaction intermediates, effectively lowering activation energies by approximately 2-5 kJ/mol. This alteration in reaction energetics demonstrates the profound impact of isotopic substitution on chemical reaction pathways.

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy represents a crucial technique for characterizing Octyl Benzoate-d5. Multiple nuclei analysis including 1H, 13C, and 2H NMR provides comprehensive structural confirmation, particularly regarding deuterium placement and purity . The deuterium atoms create distinct spectroscopic signatures that differentiate this compound from its non-deuterated analog.

Mass Spectrometry

Mass spectrometry (MS) or high-resolution MS (HRMS) serves as an essential tool for validating the molecular weight and isotopic enrichment of Octyl Benzoate-d5 . The molecular ion peak at m/z 239.36 corresponds to the expected molecular weight, with characteristic isotopic distribution patterns that confirm deuterium incorporation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with C8 or C18 columns effectively separates Octyl Benzoate-d5 from potential degradation products or synthetic impurities. Optimized mobile phases typically employ acetonitrile/water gradients with detection via UV absorption or tandem MS for enhanced sensitivity and specificity.

Gas Chromatography (GC)

GC coupled with MS detection provides high sensitivity analysis for Octyl Benzoate-d5, particularly when analyzing complex matrices or low-concentration samples. For trace analysis, multiple reaction monitoring (MRM) modes enhance detection limits substantially.

Research Applications

Tracer Studies

As a deuterium-labeled compound, Octyl Benzoate-d5 serves as an invaluable tracer in metabolism studies, reaction mechanism investigations, and environmental fate analyses. The five deuterium atoms provide a distinct mass signature that enables tracking through complex reaction pathways or biological systems.

Analytical Standards

Octyl Benzoate-d5 functions as an internal standard for quantitative analysis of related compounds in complex matrices. The deuteration provides a chemically identical but mass-distinct reference compound for accurate quantification using mass spectrometry.

Reaction Mechanism Investigations

The kinetic isotope effects observed with this deuterated compound enable detailed mechanistic studies of ester hydrolysis, transesterification, and other reactions. These studies provide fundamental insights into reaction pathways and transition state structures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator